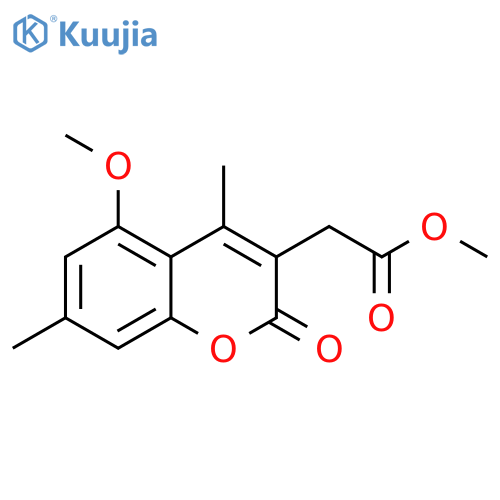

Cas no 892558-53-1 (methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate)

892558-53-1 structure

商品名:methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate

CAS番号:892558-53-1

MF:C15H16O5

メガワット:276.284544944763

MDL:MFCD08741834

CID:5560909

methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate

- 2H-1-Benzopyran-3-acetic acid, 5-methoxy-4,7-dimethyl-2-oxo-, methyl ester

-

- MDL: MFCD08741834

- インチ: 1S/C15H16O5/c1-8-5-11(18-3)14-9(2)10(7-13(16)19-4)15(17)20-12(14)6-8/h5-6H,7H2,1-4H3

- InChIKey: APSIZFDHWDCUSG-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=CC(C)=CC(OC)=C2C(C)=C1CC(OC)=O

methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 1090021-500MG |

methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |

892558-53-1 | 95% | 500MG |

$375 | 2023-07-06 | |

| OTAVAchemicals | 1090021-100MG |

methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |

892558-53-1 | 95% | 100MG |

$250 | 2023-07-06 | |

| A2B Chem LLC | AU33428-100mg |

methyl (5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |

892558-53-1 | 95% | 100mg |

$478.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389868-500mg |

Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |

892558-53-1 | 98% | 500mg |

¥7781.00 | 2024-04-26 | |

| A2B Chem LLC | AU33428-250mg |

methyl (5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |

892558-53-1 | 95% | 250mg |

$534.00 | 2024-04-19 | |

| OTAVAchemicals | 1090021-250MG |

methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |

892558-53-1 | 95% | 250MG |

$300 | 2023-07-06 | |

| A2B Chem LLC | AU33428-500mg |

methyl (5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |

892558-53-1 | 95% | 500mg |

$617.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389868-1g |

Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |

892558-53-1 | 98% | 1g |

¥9853.00 | 2024-04-26 |

methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

892558-53-1 (methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 503537-97-1(4-bromooct-1-ene)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量